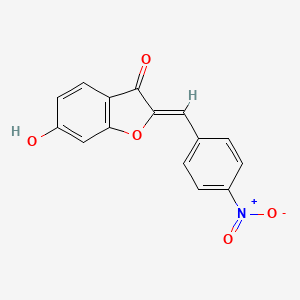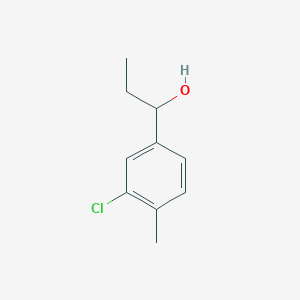
N-(2-chlorophenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-chlorophenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-amine is a useful research compound. Its molecular formula is C15H10ClN3O2S and its molecular weight is 331.77. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
Compounds similar to N-(2-chlorophenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-amine have been synthesized and characterized through various analytical techniques. For instance, Nadaf et al. (2019) synthesized derivatives through a three-step pathway and characterized them using NMR, FT-IR, and mass spectral analysis, alongside single-crystal X-ray diffraction studies. This research underlines the importance of such compounds in understanding molecular structures and interactions through Hirshfeld surface analysis (Nadaf et al., 2019).
Corrosion Inhibition
Thiazole derivatives have been investigated for their corrosion inhibition properties. Kaya et al. (2016) utilized quantum chemical and molecular dynamics simulation to evaluate thiazole derivatives as corrosion inhibitors for iron, demonstrating the potential of these compounds in protecting metals from corrosion (Kaya et al., 2016).
Dye Synthesis
Compounds with nitro-substituted thiazole units have been used in the synthesis of azo disperse dyes, highlighting the role of these molecules in developing materials with specific color properties (Hallas & Towns, 1997). Such research points to the application of thiazole derivatives in the textile industry (Hallas & Towns, 1997).
Antimicrobial Agents
Research into tetrahydro-2H-1,3,5-thiadiazine-2-thione derivatives showcases the exploration of thiazole-based compounds for potential antimicrobial applications (El-Shorbagi, 2000). This demonstrates the pharmaceutical relevance of these compounds in developing new antimicrobial drugs (El-Shorbagi, 2000).
Antiviral Activity
Chen et al. (2010) synthesized 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives, showing some of these compounds possess anti-tobacco mosaic virus activity. This underscores the potential of thiazole derivatives in virology and as part of antiviral research (Chen et al., 2010).
Drug Delivery Systems
A novel system for drug transport involving gold nanoparticles stabilized with β-cyclodextrin and 2-amino-4-(4-chlorophenyl)thiazole complex has been developed, indicating the role of thiazole derivatives in enhancing drug solubility and stability (Asela et al., 2017). Such systems could revolutionize the delivery of therapeutic agents, showcasing the intersection of nanotechnology and pharmaceutical sciences (Asela et al., 2017).
Properties
IUPAC Name |
N-(2-chlorophenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClN3O2S/c16-12-3-1-2-4-13(12)17-15-18-14(9-22-15)10-5-7-11(8-6-10)19(20)21/h1-9H,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYBINZUCRRSMAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(2-Methylpiperidino)[4-(2-pyrazinyloxy)phenyl]methanone](/img/structure/B2541023.png)

![2-bromo-3-methyl-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B2541025.png)
![8-O-Tert-butyl 3-O-ethyl 2,8-diazaspiro[4.5]decane-3,8-dicarboxylate;2,2,2-trifluoroacetic acid](/img/structure/B2541027.png)

![3-[[(E)-2-cyano-3-[5-(2-methoxy-4-nitrophenyl)furan-2-yl]prop-2-enoyl]amino]benzoic acid](/img/structure/B2541034.png)
![(1R,2R)-2-[1-(2-Methylpropyl)pyrazol-4-yl]cyclopropane-1-carboxylic acid](/img/structure/B2541036.png)
![N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2-fluorobenzamide](/img/structure/B2541037.png)

![N'-{[3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydro-1-phthalazinyl]carbonyl}-4-methylbenzenesulfonohydrazide](/img/structure/B2541040.png)


![6-Ethyl-5-fluoro-N-[2-(4-fluorophenyl)ethyl]pyrimidin-4-amine](/img/structure/B2541044.png)

